molecular formula C14H11I B1620503 9-(iodomethyl)-9H-fluorene CAS No. 73283-56-4

9-(iodomethyl)-9H-fluorene

Cat. No.: B1620503
CAS No.: 73283-56-4
M. Wt: 306.14 g/mol
InChI Key: BHQICIZVRTZFMD-UHFFFAOYSA-N
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Description

9-(iodomethyl)-9H-fluorene is an organic compound that features a fluorene backbone with an iodomethyl substituent at the 9-position

Preparation Methods

The synthesis of 9-(iodomethyl)-9H-fluorene typically involves the iodination of 9-methylfluorene. One common method is the reaction of 9-methylfluorene with iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the fluorene to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

9-(iodomethyl)-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(iodomethyl)-9H-fluorene has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of polymers and other materials with unique optical and electronic properties.

    Biological Studies: It is employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

    Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 9-(iodomethyl)-9H-fluorene depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

9-(iodomethyl)-9H-fluorene can be compared with other similar compounds, such as 9-bromomethyl-9H-fluorene and 9-chloromethyl-9H-fluorene. These compounds share a similar fluorene backbone but differ in the halogen substituent at the 9-position. The iodomethyl group in this compound is more reactive than the bromomethyl and chloromethyl groups, making it a more versatile intermediate in organic synthesis.

Similar compounds include:

  • 9-bromomethyl-9H-fluorene
  • 9-chloromethyl-9H-fluorene
  • 9-fluoromethyl-9H-fluorene

These compounds highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

9-(iodomethyl)-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11I/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQICIZVRTZFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376692
Record name 9-(Iodomethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73283-56-4
Record name 9-(Iodomethyl)-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73283-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Iodomethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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